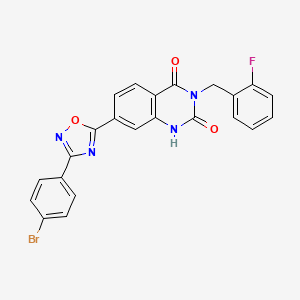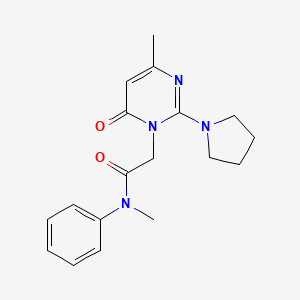![molecular formula C15H15N5O2 B2416936 2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one CAS No. 2062348-85-8](/img/structure/B2416936.png)
2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Pyrimidine and pyridazine derivatives have been synthesized and evaluated for their biological activities, including antimicrobial properties. These compounds, including various pyrimido[2,1-b][1,3]thiazine and thiazolo[3,2-a]pyrimidine derivatives, have shown promising results in combating microbial infections (Sayed, Shamroukh, & Rashad, 2006). Such research underscores the potential of related compounds in pharmaceutical applications, particularly as antimicrobial agents.
Antioxidant Activity
The antioxidant properties of novel pyrimido[4,5-b]quinolin-4-one derivatives have been explored, indicating their potential utility in combating oxidative stress (El-Gazzar, Gaafar, Youssef, Abu‐Hashem, & Badria, 2007). This suggests that similar structures could be valuable in research focused on oxidative damage and its implications for health.
Antimicrobial Agents
New classes of pyridazinone, pyrimidine, and related derivatives have been synthesized and identified as potent antimicrobial agents. Their ability to inhibit the growth of various bacteria and fungi positions them as valuable candidates for the development of new antimicrobial drugs (Ibrahim, Behbehani, & Elnagdi, 2013). The exploration of such compounds expands the arsenal against drug-resistant microbes.
Antitumoral Activity
Compounds within the pyrimidine-5-carbonitrile family have been evaluated for their in vitro antitumoral activities. Certain derivatives demonstrated significant inhibitory effects on various human cancer cell lines, suggesting their potential in cancer research and therapy (Cocco, Congiu, Lilliu, & Onnis, 2006). This highlights the importance of such compounds in developing new anticancer strategies.
Supramolecular Chemistry
Research into pyrimidine derivatives has also extended into supramolecular chemistry, where their interactions and assembly into complex structures have been studied. This has implications for the design of new materials and nanotechnology applications (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
properties
IUPAC Name |
2-methyl-6-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-19-14(21)5-3-11(18-19)15(22)20-9-2-4-13(20)10-7-16-8-17-12(10)6-9/h3,5,7-9,13H,2,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRSSVKURNDFKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2416854.png)
![Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2416855.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2416861.png)



![N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2416865.png)
![(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2416868.png)
![6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2416870.png)
![2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid](/img/structure/B2416872.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2416873.png)
![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2416874.png)
![2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2416876.png)